molecular formula C8H10N2O B159716 3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine CAS No. 137469-91-1

3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine

Cat. No.: B159716
CAS No.: 137469-91-1
M. Wt: 150.18 g/mol
InChI Key: GJLKGXYBKGTDRZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine involves the reaction of 2-aminophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the desired oxazine derivative .

Industrial Production Methods

Industrial production of this compound may involve high-throughput mechanochemical synthesis. This method allows for the parallel synthesis of multiple samples using a multiposition jar, which increases the efficiency and throughput of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to other functional groups.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce N-substituted oxazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to inhibit bromodomain and extra-terminal (BET) proteins, which play a crucial role in regulating gene expression. By binding to these proteins, the compound can modulate the expression of genes involved in cancer and other diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLKGXYBKGTDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568097
Record name 3,4-Dihydro-2H-1,4-benzoxazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137469-91-1
Record name 3,4-Dihydro-2H-1,4-benzoxazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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